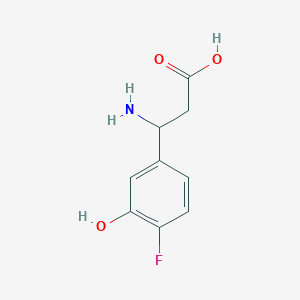
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by the presence of an amino group, a hydroxyphenyl group, and a fluorine atom attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-hydroxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-hydroxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-keto-3-(4-fluoro-3-hydroxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(4-fluoro-3-aminophenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(4-substituted-3-hydroxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role as a metabolic intermediate and its effects on enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the fluorine atom, which may result in different biological activity and reactivity.
3-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
3-Amino-3-(4-methylphenyl)propanoic acid: The presence of a methyl group instead of fluorine alters its hydrophobicity and potential interactions.
Uniqueness: The presence of the fluorine atom in 3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid imparts unique properties such as increased metabolic stability, altered electronic effects, and potential for specific biological interactions, distinguishing it from its analogs .
Eigenschaften
Molekularformel |
C9H10FNO3 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14) |
InChI-Schlüssel |
GXLWXXLLHDVLRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















